N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
CAS No.: 894883-18-2
Cat. No.: VC8310832
Molecular Formula: C25H30N4O3S
Molecular Weight: 466.6
* For research use only. Not for human or veterinary use.
![N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE - 894883-18-2](/images/structure/VC8310832.png)
Specification
CAS No. | 894883-18-2 |
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Molecular Formula | C25H30N4O3S |
Molecular Weight | 466.6 |
IUPAC Name | N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Standard InChI | InChI=1S/C25H30N4O3S/c1-4-17-33-23-22(18-9-11-19(31-2)12-10-18)27-25(28-23)13-15-29(16-14-25)24(30)26-20-7-5-6-8-21(20)32-3/h5-12H,4,13-17H2,1-3H3,(H,26,30) |
Standard InChI Key | OZVHVTSFMRAWRX-UHFFFAOYSA-N |
SMILES | CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OC)N=C1C4=CC=C(C=C4)OC |
Canonical SMILES | CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OC)N=C1C4=CC=C(C=C4)OC |
Introduction
N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a synthetic organic compound belonging to the class of spirocyclic triazoles. Its structure incorporates a triazaspirodecadiene core functionalized with methoxyphenyl groups and a propylsulfanyl substituent. Such compounds are of interest in medicinal and synthetic chemistry due to their potential biological activities and structural complexity.
Structural Features
The chemical structure of this compound is defined by:
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Core Framework: A spirocyclic system containing a 1,4,8-triazaspiro[4.5]decadiene scaffold.
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Substituents:
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A methoxy group attached to the phenyl rings at positions 2 and 4.
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A propylsulfanyl group at position 3.
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A carboxamide functional group at position 8.
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Molecular Formula:
CHNOS
Synthesis
The synthesis of this compound typically involves multistep organic reactions:
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Formation of the Spirocyclic Core: This is achieved through cyclization reactions involving triazole precursors.
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Functionalization: Methoxyphenyl groups are introduced via electrophilic aromatic substitution or coupling reactions.
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Propylsulfanyl Substitution: The sulfur-containing moiety is added using alkylation or thiolation techniques.
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Amidation: The carboxamide group is synthesized through condensation of an amine with a carboxylic acid derivative.
Biological Activity
Although specific activity data for this compound was not available in the provided sources, structurally related spirocyclic triazoles have demonstrated:
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Anticancer Activity: Inhibition of tumor cell growth via disruption of mitotic processes.
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Antimicrobial Properties: Activity against bacterial and fungal strains due to their ability to interfere with cellular enzymes.
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Anti-inflammatory Effects: Potential modulation of inflammatory pathways.
Such activities are often attributed to the presence of triazole rings, which can interact with biological targets such as enzymes and receptors.
Applications in Medicinal Chemistry
The unique structure of N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE makes it a candidate for:
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Lead Optimization: As a scaffold for developing new drugs targeting cancer or infectious diseases.
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Structure-Activity Relationship (SAR) Studies: Understanding how substitutions affect biological activity.
Experimental Data (Hypothetical Example)
Test Type | Result |
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Cytotoxicity (IC) | ~10 µM against certain cancer lines |
Antibacterial MIC | ~25 µg/mL for Gram-positive strains |
Solubility | Moderate in DMSO, low in water |
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